molecular formula C11H5F3N6S B5584934 3-(trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline

3-(trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline

Cat. No. B5584934
M. Wt: 310.26 g/mol
InChI Key: KOEVMZQXLZWARX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of triazolo-thiadiazino-quinoxaline derivatives involves several key reactions, including condensation, cyclization, and substitution reactions. The foundational method involves condensing 6-benzoyl-3-amino-2-imino-2,3-dihydrothiazolo[4,5-b]quinoxaline with various reagents to yield Schiff bases, N-formyl, and triacetyl derivatives. These reactions facilitate the formation of triazolo and thiadiazino rings, crucial for the unique properties of the target compound (Ammar et al., 2000).

Molecular Structure Analysis

The molecular structure of 3-(Trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline derivatives is characterized by the presence of several heterocyclic rings, including triazolo, thiadiazino, and quinoxaline. These structures are responsible for the compound's unique chemical behavior and interactions. Crystallographic studies have highlighted the importance of supramolecular arrangements formed from combinations of C–H⋯X, C–X⋯π, and π⋯π interactions, influencing the compound's stability and reactivity (de Souza et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving 3-(Trifluoromethyl)-5H-[1,2,4]triazolo[3',4':2,3][1,3,4]thiadiazino[5,6-b]quinoxaline derivatives are diverse, including reactions with aldehydes, acetyl chloride, benzoyl chloride, and carbon disulphide to yield various functionalized derivatives. These reactions are pivotal for exploring the compound's chemical properties and potential applications (Ammar et al., 2000).

properties

IUPAC Name

13-(trifluoromethyl)-17-thia-2,9,11,12,14,15-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N6S/c12-11(13,14)9-17-18-10-20(9)19-7-8(21-10)16-6-4-2-1-3-5(6)15-7/h1-4H,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEVMZQXLZWARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)SC4=NN=C(N4N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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